
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is a chemical compound with the CAS number 1956322-15-8 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are related to this compound, involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation, affording unsymmetrical NCN′ pincer palladacycles. These compounds have been characterized in solid state and evaluated for catalytic applications, demonstrating good activity and selectivity. The research indicates their potential in catalysis, where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, have been synthesized and characterized. These complexes have shown significant anticancer activity against various human cancerous cell lines, indicating the potential for therapeutic applications (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes of pyridoxal Schiff bases have demonstrated enhanced cellular uptake with selectivity and remarkable photocytotoxicity. Such complexes have shown significant potential in cancer treatment, exploiting the light-induced generation of reactive oxygen species to induce cell death in cancer cells, highlighting a novel approach for targeted cancer therapy (Basu et al., 2015).
Photoluminescence Properties
Synthesis and investigation of photophysical properties of compounds like tri-(2-picolyl) amine-modified triarylborane have revealed their ability to distinguish cyanide and fluoride anions in aqueous solutions through different fluorogenic responses. This indicates their utility in the development of sensitive and selective sensors for environmental and biological applications (Zhang et al., 2019).
High Glass Transition and Thermal Stability
Polyimides containing pyridine and derived from novel diamine monomers have been developed, showing high glass transition temperatures, excellent thermal stability, and solubility in organic solvents. These materials exhibit promising properties for advanced applications in electronics and aerospace industries due to their outstanding mechanical, thermal, and optical characteristics (Wang et al., 2008).
Eigenschaften
IUPAC Name |
pyridin-4-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10;;/h1-8,12H,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDZNACCGIKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2919068.png)
![Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2919069.png)
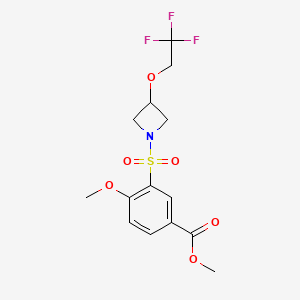
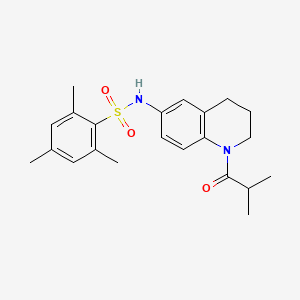

![3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2919080.png)
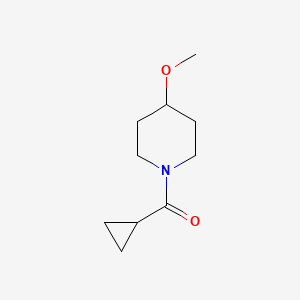
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2919082.png)

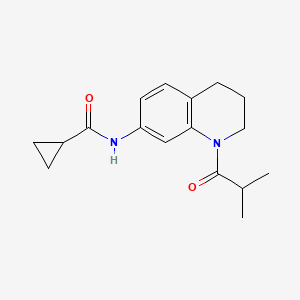

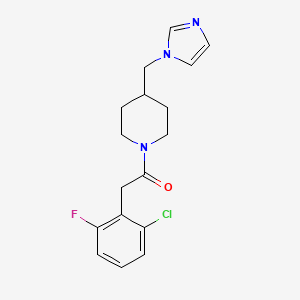
![(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2919089.png)
![2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2919090.png)